(2,5-Dimethoxyphenyl)acetyl chloride

Beschreibung

The exact mass of the compound (2,5-Dimethoxyphenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,5-Dimethoxyphenyl)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethoxyphenyl)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

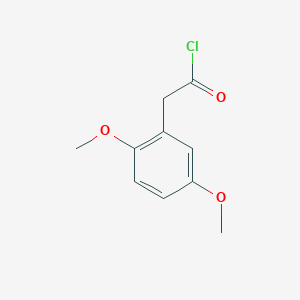

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPIPBRHRYSAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344344 | |

| Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52711-92-9 | |

| Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure Analysis of (2,5-Dimethoxyphenyl)acetyl chloride

The following technical guide details the molecular structure analysis of (2,5-Dimethoxyphenyl)acetyl chloride , a critical electrophilic intermediate in the synthesis of phenethylamine-based pharmaceuticals and isoquinoline alkaloids.

This guide is structured for researchers requiring high-fidelity characterization protocols, emphasizing the handling of hydrolytically unstable acid chlorides.

CAS: 52711-92-9 | Formula: C₁₀H₁₁ClO₃ | MW: 214.65 g/mol [1][2][3]

Executive Technical Summary

(2,5-Dimethoxyphenyl)acetyl chloride is a highly reactive acylating agent derived from 2,5-dimethoxyphenylacetic acid.[3] Its structural significance lies in the 2,5-dimethoxy substitution pattern , which creates a unique electronic environment on the benzene ring—activating the ortho/para positions relative to the methoxy groups while imposing steric constraints on the acetyl chloride tail.[3]

For drug development professionals, this molecule is a "gateway electrophile." It is primarily used to introduce the 2,5-dimethoxybenzyl motif into amine scaffolds (via amidation) or aromatic systems (via Friedel-Crafts acylation).[3] However, its analysis is complicated by its rapid hydrolysis to the parent acid upon exposure to atmospheric moisture. Therefore, direct analysis is often flawed; derivatization is the gold standard for validation.

Molecular Architecture & Reactivity

The molecule consists of a phenyl ring substituted at positions 2 and 5 with electron-donating methoxy (-OCH₃) groups.[3] Position 1 holds the acetyl chloride moiety (-CH₂COCl).[3]

Electronic Effects

-

Methoxy Donors: The oxygen atoms at C2 and C5 push electron density into the ring via resonance (+M effect).[3] This makes the aromatic ring electron-rich, potentially susceptible to side reactions (e.g., self-acylation) if Lewis acids are present during storage.[3]

-

Acyl Chloride Electrophile: The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom and the carbonyl oxygen.[3]

-

The Methylene Insulator: The -CH₂- group effectively insulates the carbonyl from the resonance effects of the ring, maintaining the high reactivity of the acid chloride similar to aliphatic analogs.[3]

Visualization: Reactivity Logic

The following diagram illustrates the core reactivity nodes of the molecule.

Figure 1: Functional decomposition of (2,5-Dimethoxyphenyl)acetyl chloride showing the isolation of the reactive center from the aromatic ring.[3]

Analytical Characterization Strategy

Due to the compound's moisture sensitivity, standard "dilute and shoot" LC-MS methods often yield false negatives (detecting only the hydrolyzed acid).[3] The following protocols ensure data integrity.

A. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the acid chloride functionality intact, distinguishing it from the carboxylic acid.[3]

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| C=O[3][4] Stretch (Acid Chloride) | 1790 – 1815 | Sharp, intense band. Significantly higher frequency than the acid (~1710 cm⁻¹) or ester (~1740 cm⁻¹).[3] |

| C-O-C Stretch (Methoxy) | 1230 – 1270 | Strong asymmetric stretch characteristic of aryl alkyl ethers.[3] |

| C-H Stretch (Aromatic) | 2835 – 2960 | Multiple weak bands; methoxy C-H often appears lower than typical alkyl C-H.[3] |

Protocol Note: Samples must be run as a neat liquid film between NaCl/KBr plates or using an ATR accessory with a diamond crystal. Do not use alcohols for cleaning the crystal before analysis.[3]

B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof.[3] Solvents must be anhydrous (e.g., CDCl₃ stored over molecular sieves) to prevent in-tube hydrolysis.[3]

¹H NMR (400 MHz, CDCl₃) – Predicted Shifts:

-

δ 3.75 & 3.78 ppm (s, 6H): Two distinct singlets for the methoxy groups (2-OMe and 5-OMe are chemically non-equivalent due to the side chain).[3]

-

δ 4.15 ppm (s, 2H): Methylene protons (-CH₂-COCl).[3] Note: This is downfield shifted by ~0.5 ppm compared to the parent acid (-CH₂-COOH) due to the strong deshielding of the Cl.[3]

-

δ 6.70 – 6.90 ppm (m, 3H): Aromatic protons showing 1,2,4-substitution coupling patterns.

¹³C NMR (100 MHz, CDCl₃) – Key Signals:

C. Mass Spectrometry (GC-MS) & Derivatization

Direct GC-MS of acid chlorides is risky; the high temperature of the injector port and column bleed can cause degradation.[3] Derivatization to the methyl ester is the required self-validating protocol. [3]

Protocol: Methanolysis Derivatization

-

Aliquot: Take 50 µL of the acid chloride sample.

-

Quench: Add to 500 µL of anhydrous Methanol (MeOH).

-

Reaction: R-COCl + MeOH → R-COOMe + HCl[3]

-

-

Incubate: Vortex for 30 seconds. The reaction is instantaneous and exothermic.[3]

-

Analyze: Inject 1 µL of the solution into the GC-MS.

Interpretation:

-

You are looking for Methyl (2,5-dimethoxyphenyl)acetate .[3]

-

Molecular Ion (M⁺): m/z 210.[3]

-

Absence of Chloride: The isotope pattern for Chlorine (3:1 ratio of M:M+2) will be absent, confirming the transformation to the ester.[3]

Fragmentation Pathway (EI, 70eV)

If direct analysis is attempted (or to understand the ester fragmentation), the pathway follows a specific cleavage logic driven by the stability of the benzylic cation.[3]

Figure 2: Electron Ionization (EI) fragmentation pathway.[3] The base peak is typically the benzyl cation (m/z 151) due to resonance stabilization by the methoxy groups.[3]

Quality Control & Stability Management

The primary impurity in (2,5-Dimethoxyphenyl)acetyl chloride is (2,5-Dimethoxyphenyl)acetic acid (CAS: 1758-25-4), formed via hydrolysis.[3]

Quantitative Assessment via HPLC

To quantify purity, convert the acid chloride entirely to the methyl ester (as described above) or the amide (using excess diethylamine).[3]

-

Stationary Phase: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[3]

-

Detection: UV at 280 nm (aromatic absorption).[3]

-

Logic: Any peak matching the retention time of the underivatized acid indicates the sample had already hydrolyzed prior to derivatization.[3]

Storage Protocols

-

Temperature: 2–8°C.[3]

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[3]

-

Container: Teflon-lined caps.[3] Do not use standard rubber septa as HCl fumes can degrade them, leading to moisture ingress.

References

-

Sigma-Aldrich. (2,5-Dimethoxyphenyl)acetyl chloride Product Specification & Safety Data Sheet. Retrieved from [3]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzeneacetic acid, 2,5-dimethoxy-, methyl ester (Derivatization Product Data). Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Chemical Weapons Convention (CWC) Analytical Procedures.Recommended operating procedures for analysis in the verification of chemical disarmament (2011 Edition).

-

Santa Cruz Biotechnology. (2,5-Dimethoxyphenyl)acetyl chloride Properties and Applications. Retrieved from [3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2,5-Dimethoxyphenyl)acetyl chloride | CAS 52711-92-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]

Methodological & Application

Preparation of 2,5-Dimethoxyphenylacetic Acid Esters via the Acid Chloride Route: An Application Note and Protocol

Introduction: The Significance of 2,5-Dimethoxyphenylacetic Acid Esters

2,5-Dimethoxyphenylacetic acid and its ester derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds and fine chemicals. Their structural motif is present in numerous molecules of interest in drug discovery and materials science. The ester functionality, in particular, allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in the development of new therapeutic agents.

This application note provides a comprehensive guide to the synthesis of 2,5-dimethoxyphenylacetic acid esters through the highly efficient acid chloride route. This method is often preferred over direct Fischer esterification due to its typically faster reaction rates and irreversible nature, which can lead to higher yields.[1] We will delve into the mechanistic underpinnings of the key reaction steps, provide detailed, field-tested protocols, and offer expert insights into potential challenges and optimization strategies.

The Acid Chloride Route: A Two-Step Synthetic Strategy

The conversion of a carboxylic acid to an ester via its acid chloride is a robust and widely employed transformation in organic synthesis. The overall process can be conceptually divided into two distinct steps:

-

Formation of the Acid Chloride: 2,5-Dimethoxyphenylacetic acid is activated by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the more reactive 2,5-dimethoxyphenylacetyl chloride.

-

Esterification: The resulting acid chloride is then reacted with the desired alcohol in the presence of a base to yield the corresponding ester.

This approach circumvents the often unfavorable equilibrium of direct acid-catalyzed esterification, making it a powerful tool for the synthesis of a wide array of esters.

Experimental Protocols

PART 1: Preparation of 2,5-Dimethoxyphenylacetyl Chloride

This protocol details the conversion of 2,5-dimethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride.

Core Directive: The key to a successful outcome in this step is the rigorous exclusion of moisture, as thionyl chloride and the resulting acid chloride are both highly reactive towards water. All glassware must be thoroughly oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

-

2,5-Dimethoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another suitable inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon inlet

Step-by-Step Protocol:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,5-dimethoxyphenylacetic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred suspension.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the reaction mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. Ensure the gas outlet from the condenser is connected to a scrubber containing a sodium hydroxide solution to neutralize these acidic gases.

-

Reaction Progression: After the initial gas evolution subsides, heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) and maintain this temperature for 2-4 hours, or until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the broad carboxylic acid O-H stretch is recommended).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure. It is crucial to use a vacuum trap and a base trap to protect the vacuum pump from corrosive vapors.[2] The crude 2,5-dimethoxyphenylacetyl chloride, a pale yellow oil, is typically used in the next step without further purification.

Expertise & Experience: The use of a catalytic amount of DMF is crucial for accelerating the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid. While neat thionyl chloride can be used, the use of an inert solvent like toluene allows for better temperature control and a more manageable reaction.

Trustworthiness: The completeness of the reaction can be verified by taking a small aliquot of the reaction mixture, carefully quenching it with an anhydrous alcohol (e.g., methanol), and analyzing the resulting ester by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

PART 2: Esterification of 2,5-Dimethoxyphenylacetyl Chloride

This protocol describes the reaction of the newly formed acid chloride with an alcohol to generate the desired ester. The following is a general procedure that can be adapted for various simple primary and secondary alcohols.

Materials and Reagents:

-

Crude 2,5-dimethoxyphenylacetyl chloride (from Part 1)

-

The desired alcohol (e.g., methanol, ethanol, propanol) (1.1-1.5 eq)

-

Anhydrous pyridine or triethylamine (a non-nucleophilic base) (1.1-1.5 eq)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude 2,5-dimethoxyphenylacetyl chloride in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Alcohol and Base: In a separate flask, prepare a solution of the desired alcohol and the non-nucleophilic base (e.g., pyridine or triethylamine) in anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the acid chloride. The base is essential to neutralize the HCl generated during the reaction.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash successively with a dilute HCl solution (to remove the base), a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by flash column chromatography on silica gel if necessary.

Expertise & Experience: The choice of base is critical. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced without competing with the alcohol as a nucleophile. The dropwise addition of the alcohol/base mixture at 0 °C helps to control the exothermic nature of the reaction and minimize side reactions.

Trustworthiness: The purity and identity of the final ester product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The yield of the reaction should also be calculated.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the preparation of 2,5-dimethoxyphenylacetic acid esters via the acid chloride route.

Caption: Overall workflow for the two-step synthesis.

Reaction Mechanisms

A deeper understanding of the reaction mechanisms allows for better control and troubleshooting of the synthesis.

Mechanism of Acid Chloride Formation with Thionyl Chloride

The conversion of the carboxylic acid to the acid chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of acid chloride formation.

Mechanism of Esterification of the Acid Chloride

The esterification of the acid chloride with an alcohol is also a nucleophilic acyl substitution reaction.

Caption: Mechanism of esterification.

Data Presentation: Characterization of 2,5-Dimethoxyphenylacetic Acid Esters

The following table summarizes the expected physical and spectroscopic data for a series of simple alkyl esters of 2,5-dimethoxyphenylacetic acid. This data is crucial for confirming the identity and purity of the synthesized products.

| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl Ester | C₁₁H₁₄O₄ | 210.23 | - | ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂), ~3.8 (s, 6H, Ar-OCH₃), ~6.7-6.9 (m, 3H, Ar-H) | ~172 (C=O), ~153, 150, 115 (Ar-C), ~112, 111, 110 (Ar-CH), ~55 (Ar-OCH₃), ~52 (OCH₃), ~36 (CH₂) | ~1740 (C=O), ~1220, 1040 (C-O) |

| Ethyl Ester | C₁₂H₁₆O₄ | 224.25 | 160-165 / 8-10[4] | ~4.1 (q, 2H, OCH₂), ~1.2 (t, 3H, CH₃), ~3.6 (s, 2H, CH₂), ~3.8 (s, 6H, Ar-OCH₃), ~6.7-6.9 (m, 3H, Ar-H) | ~171 (C=O), ~153, 150, 115 (Ar-C), ~112, 111, 110 (Ar-CH), ~61 (OCH₂), ~55 (Ar-OCH₃), ~36 (CH₂), ~14 (CH₃) | ~1740 (C=O), ~1220, 1040 (C-O)[4] |

| Propyl Ester | C₁₃H₁₈O₄ | 238.28 | - | ~4.0 (t, 2H, OCH₂), ~1.6 (m, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₃), ~3.6 (s, 2H, CH₂), ~3.8 (s, 6H, Ar-OCH₃), ~6.7-6.9 (m, 3H, Ar-H) | ~172 (C=O), ~153, 150, 115 (Ar-C), ~112, 111, 110 (Ar-CH), ~66 (OCH₂), ~55 (Ar-OCH₃), ~36 (CH₂), ~22 (CH₂CH₃), ~10 (CH₃) | ~1735 (C=O), ~1220, 1040 (C-O) |

Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Safety Considerations: Handling Thionyl Chloride

Trustworthiness: Ensuring the safety of all personnel is paramount. Thionyl chloride is a corrosive, toxic, and water-reactive substance that must be handled with extreme care.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.

-

Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Reactions with thionyl chloride should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture.

-

Quenching: Excess thionyl chloride should be quenched carefully. A recommended method is the slow, dropwise addition of the reaction mixture to a cold, stirred solution of a suitable alcohol like isopropanol, followed by neutralization with a base such as sodium bicarbonate solution.[2] NEVER quench thionyl chloride directly with water, as the reaction is extremely violent and produces large volumes of toxic gases.

-

Waste Disposal: All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.

Conclusion

The acid chloride route offers a reliable and high-yielding pathway for the synthesis of 2,5-dimethoxyphenylacetic acid esters. By understanding the underlying chemical principles, adhering to detailed and robust protocols, and prioritizing safety, researchers can confidently and efficiently prepare these valuable compounds for their applications in drug development and scientific research. The protocols and data presented in this application note serve as a comprehensive resource to guide these synthetic efforts.

References

-

Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. Retrieved from [Link]

-

Drexel University. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

-

Reddit. (2018). Synthesis of Ethyl Acetate. Retrieved from [Link]

Sources

Catalytic Coupling of (2,5-Dimethoxyphenyl)acetyl Chloride with Amines: Optimized Amidation Protocols

Application Note AN-205

Executive Summary

This application note details high-efficiency protocols for the synthesis of N-substituted-2-(2,5-dimethoxyphenyl)acetamides via the coupling of (2,5-dimethoxyphenyl)acetyl chloride with various amines. While acid chlorides are inherently electrophilic, the introduction of nucleophilic catalysis significantly enhances reaction rates, suppresses side reactions (such as hydrolysis), and allows for the coupling of sterically hindered or electron-deficient amines.

We present two primary methodologies:

-

Method A (Homogeneous): DMAP-catalyzed coupling in anhydrous dichloromethane (DCM).

-

Method B (Biphasic): Phase-Transfer Catalyzed (PTC) Schotten-Baumann conditions.

Chemical Context & Substrate Analysis[1][2][3][4]

The Substrate: (2,5-Dimethoxyphenyl)acetyl Chloride

-

CAS: 52711-92-9[1]

-

Electronic Profile: The 2,5-dimethoxy substitution pattern renders the aromatic ring highly electron-rich. Unlike benzoyl chlorides where the carbonyl is directly attached to the ring, the acetyl "spacer" (

) insulates the carbonyl carbon from direct resonance effects. However, the electron-rich ring makes the -

Reactivity: The primary challenge is not lack of reactivity, but rather controlling the reaction to prevent hydrolysis (formation of the parent acid) and ensuring complete conversion when using valuable amine partners.

The Role of Catalysis

Standard amidation uses a stoichiometric base (e.g., Triethylamine) to neutralize the HCl byproduct. However, this is not "catalytic" in the mechanistic sense. True catalysis is achieved using 4-Dimethylaminopyridine (DMAP) .[2]

Why DMAP? DMAP acts as a hyper-nucleophilic acylation catalyst.[2][3] It attacks the acid chloride orders of magnitude faster than the substrate amine or the stoichiometric base, forming a highly reactive N-acylpyridinium intermediate. This intermediate is more electrophilic than the free acid chloride and is loosely ion-paired, facilitating rapid attack by the amine.

Mechanistic Insight

The following diagram illustrates the catalytic cycle of DMAP in this specific transformation. Note the formation of the resonance-stabilized acyl-pyridinium salt, which drives the reaction forward.

Figure 1: DMAP Nucleophilic Catalysis Cycle. The catalyst activates the substrate and is regenerated upon amide formation.[2]

Experimental Protocols

Method A: Homogeneous Catalysis (High Throughput/High Yield)

Best for: Valuable amines, small-scale synthesis, and moisture-sensitive substrates.

Reagents:

-

(2,5-Dimethoxyphenyl)acetyl chloride (1.0 equiv)

-

Amine substrate (1.0 – 1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

-

Catalyst: DMAP (0.05 – 0.1 equiv / 5-10 mol%)

-

Solvent: Anhydrous DCM or THF

Protocol:

-

Preparation: Oven-dry a round-bottom flask and purge with Nitrogen (

). -

Amine Solution: Dissolve the Amine (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (

concentration relative to amine). -

Cooling: Cool the solution to

using an ice bath. Note: Controlling exotherm is crucial to prevent side reactions on the electron-rich ring. -

Addition: Dissolve (2,5-dimethoxyphenyl)acetyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The acid chloride spot should disappear rapidly.

-

-

Workup:

-

Dilute with DCM.

-

Wash with

(2x) to remove unreacted amine and DMAP/TEA. -

Wash with Sat.

(2x) to remove any hydrolyzed acid. -

Wash with Brine, dry over

, and concentrate.

-

Method B: Biphasic Schotten-Baumann (Green/Scale-Up)

Best for: Robust amines, larger scales, and avoiding organic bases.

Reagents:

-

(2,5-Dimethoxyphenyl)acetyl chloride (1.0 equiv)

-

Amine substrate (1.0 equiv)

-

Base: 10% NaOH or

aqueous solution. -

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional but recommended for rapid phase transfer.

-

Solvent: DCM/Water (1:1 ratio).

Protocol:

-

Aqueous Phase: Dissolve the amine and inorganic base (2.0 equiv) in water.

-

Organic Phase: Dissolve the acid chloride in DCM. Add the Phase Transfer Catalyst (TBAB) to this layer if the amine is highly lipophilic.

-

Coupling: Add the organic phase to the rapidly stirring aqueous phase at

to RT. -

Stirring: Vigorously stir (high RPM required for biphasic interface) for 1–2 hours.

-

Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[4][5][6]

Decision Matrix & Workflow

Use the following logic tree to select the appropriate protocol for your specific amine partner.

Figure 2: Protocol Selection Decision Tree based on amine properties and scale.

Data Summary & Troubleshooting

Stoichiometry Table

| Reagent | Equiv (Method A) | Equiv (Method B) | Role |

| Acid Chloride | 1.0 | 1.0 | Electrophile |

| Amine | 1.0 - 1.1 | 1.0 - 1.2 | Nucleophile |

| Base | 1.5 (TEA/DIPEA) | 2.0 (NaOH/ | HCl Scavenger |

| Catalyst | 0.05 - 0.1 (DMAP) | 0.05 (TBAB) | Kinetic Activator |

Troubleshooting Guide

-

Low Yield: Check the quality of the acid chloride. If the liquid is cloudy or has white precipitate, it has hydrolyzed. Distill or use fresh reagent.

-

Colored Impurities: The 2,5-dimethoxy ring oxidizes to quinone-like species (yellow/brown) if exposed to strong acids or oxidizers. Perform the acid wash (Method A) quickly and with cold dilute HCl.

-

Unreacted Amine: If the amine is sterically hindered (e.g., tert-butylamine), increase DMAP to 0.2 equiv and reflux in DCM (40°C).

References

-

Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition.

-

Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. "Acylation of Amines and the Role of Pyridine Derivatives." Oxford University Press.[3]

-

Montalbetti, C.A.; Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

-

BenchChem. (2025).[5][7] "Application Notes and Protocols for the Schotten-Baumann Reaction."

-

Santa Cruz Biotechnology. (2024). "(2,5-Dimethoxyphenyl)acetyl chloride Product Data."

Sources

- 1. (2,5-Dimethoxyphenyl)acetyl chloride | CAS 52711-92-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Using (2,5-Dimethoxyphenyl)acetyl chloride in heterocycle synthesis

Application Note: Strategic Utilization of (2,5-Dimethoxyphenyl)acetyl Chloride in Heterocycle Synthesis

Abstract

(2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) is a highly reactive acylating agent utilized primarily in the synthesis of nitrogen-containing heterocycles, specifically 1-benzylisoquinoline alkaloids and their synthetic analogs. Its unique 2,5-dimethoxy substitution pattern offers distinct electronic and steric properties valuable for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for ion channel blockers and antimicrobial agents. This guide details the protocols for its use in the Bischler-Napieralski cyclization , providing a robust pathway to 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines.

Chemical Profile & Reactivity

| Property | Specification |

| CAS Number | 52711-92-9 |

| Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Functional Groups | Acid Chloride (Electrophile), Dimethoxybenzene (Electron-rich arene) |

| Major Hazard | Corrosive, reacts violently with water (releases HCl) |

| Storage | Inert atmosphere (Ar/N₂), <25°C, Desiccated |

Reactivity Context: As an acid chloride, this reagent is a "hard" electrophile. The 2,5-dimethoxybenzyl moiety acts as a stable, electron-rich pendant group during heterocycle formation. In the context of isoquinoline synthesis, it serves as the source of the C1-benzyl substituent , a critical pharmacophore in alkaloids like papaverine and laudanosine.

Core Application: Synthesis of 1-(2,5-Dimethoxybenzyl)isoquinolines

The primary workflow involves a two-stage process: N-Acylation of a phenethylamine derivative followed by Bischler-Napieralski Cyclization .[1]

Mechanism of Action

The acid chloride first acylates the primary amine to form an amide. Under dehydrating conditions (POCl₃), the amide oxygen is activated, leading to an imidoyl chloride intermediate. This species undergoes intramolecular electrophilic aromatic substitution to close the heterocyclic ring.[1][2][3]

Caption: Synthetic pathway from acid chloride to tetrahydroisoquinoline via Bischler-Napieralski cyclization.

Experimental Protocols

Protocol A: Preparation of the Precursor Amide

Objective: Synthesize N-(3,4-dimethoxyphenethyl)-2-(2,5-dimethoxyphenyl)acetamide.

Reagents:

-

(2,5-Dimethoxyphenyl)acetyl chloride (1.0 equiv)

-

3,4-Dimethoxyphenethylamine (1.0 equiv) (or substituted analog)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with N₂. Dissolve 3,4-dimethoxyphenethylamine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (30 mL). Cool to 0°C.[4]

-

Addition: Dissolve (2,5-dimethoxyphenyl)acetyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction; control addition rate.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the amine.

-

Workup: Quench with saturated NaHCO₃ (aq). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or use directly if purity >95% by NMR.

Protocol B: Bischler-Napieralski Cyclization

Objective: Cyclize the amide to 1-(2,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

Reagents:

-

Amide precursor (from Protocol A)

-

Phosphorus oxychloride (POCl₃) (3.0 – 5.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Step-by-Step:

-

Setup: Place the amide (5 mmol) in a dry flask under N₂. Add anhydrous MeCN (20 mL).

-

Activation: Add POCl₃ (15 mmol) carefully via syringe.

-

Cyclization: Heat the mixture to reflux (80–110°C) for 2–6 hours.

-

Checkpoint: The solution often turns yellow/orange. Monitor consumption of amide by TLC.

-

-

Workup (Critical):

-

Cool reaction to RT.

-

Slowly pour the reaction mixture into crushed ice/water (alkaline hydrolysis of excess POCl₃ is violent).

-

Basify the aqueous solution to pH ~10 using 20% NaOH or NH₄OH. This liberates the free base of the dihydroisoquinoline.

-

-

Isolation: Extract with DCM (3 x 20 mL). Dry (Na₂SO₄) and concentrate.[5]

-

Product: The resulting oil/solid is the 3,4-dihydroisoquinoline. It is often used directly in the next step due to instability.

Protocol C: Reduction to Tetrahydroisoquinoline (Optional)

Objective: Reduce the imine bond to access the stable tetrahydroisoquinoline scaffold.

-

Dissolve the crude dihydroisoquinoline in Methanol (MeOH).

-

Add Sodium Borohydride (NaBH₄) (2.0 equiv) in small portions at 0°C.

-

Stir at RT for 2 hours.

-

Evaporate MeOH, add water, extract with DCM. Purify via column chromatography (DCM/MeOH).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step A | Hydrolysis of Acid Chloride | Ensure all glassware is dried; use fresh anhydrous DCM. |

| Incomplete Cyclization | Steric hindrance or deactivation | Switch solvent to Toluene (higher reflux temp) or increase POCl₃ equivalents. |

| Styrene Byproduct | Retro-Ritter fragmentation | Avoid overheating; strictly exclude moisture; consider using P₂O₅ as a co-reagent. |

| Dark/Tarred Product | Polymerization of POCl₃ adducts | Perform workup immediately after reaction completion; do not store the crude reaction mix. |

Scientific Rationale: The 2,5-dimethoxy group on the acid chloride is electron-donating. While this makes the aromatic ring electron-rich, it does not directly participate in the cyclization mechanism (which attacks the other ring, the phenethylamine side). However, its steric bulk (ortho-methoxy) can influence the conformation of the transition state. If using this reagent to form the ring via Friedel-Crafts (e.g., reacting with an olefin), the 2,5-substitution directs incoming electrophiles to the para position relative to the methoxy groups (positions 4 or 6), but this is less common than the isoquinoline route.

Safety & Handling

-

Corrosivity: (2,5-Dimethoxyphenyl)acetyl chloride causes severe skin burns and eye damage. Wear full PPE (face shield, chemically resistant gloves).

-

Water Reactivity: Reacts violently with water to produce Hydrogen Chloride (HCl) gas. All manipulations must be performed in a fume hood.

-

Waste: Quench excess acid chloride with alcohols (e.g., methanol) before disposal into halogenated waste streams.

References

-

Bischler, A., & Napieralski, B. (1893).[3] "Zur Kenntniss der in der Dehydracetsäure enthaltenen Lactongruppe." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[3] Link

-

Larsen, R. D., et al. (1991).[6] "Efficient synthesis of 3,4-dihydroisoquinolines." Journal of Organic Chemistry, 56(21), 6034–6038. Link

-

Fodor, G., & Nagubandi, S. (1980).[6] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279–1300.[6] Link

-

Santa Cruz Biotechnology. "(2,5-Dimethoxyphenyl)acetyl chloride Product Data." Link

-

Rozwadowska, M. D. (1994). "Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids." Heterocycles, 39(2), 903-952. Link

Sources

- 1. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

Advanced Synthesis of Isoquinoline and Phenethylamine Scaffolds via (2,5-Dimethoxyphenyl)acetyl Chloride

Abstract

(2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) serves as a critical electrophilic building block in the synthesis of nitrogen-containing heterocycles and phenethylamine derivatives. Its 2,5-dimethoxy substitution pattern is pharmacologically significant, serving as the structural core for a wide class of selective 5-HT2A receptor agonists and isoquinoline-based spasmolytics. This application note details the handling of this reactive intermediate and provides validated protocols for two divergent synthetic pathways: Amidation (yielding precursors for phenethylamines) and Bischler-Napieralski Cyclization (yielding dihydroisoquinolines).

Part 1: Chemical Profile & Handling

The acyl chloride functionality is highly moisture-sensitive, rapidly hydrolyzing to the parent acid and HCl upon exposure to atmospheric humidity.

Key Properties

| Property | Data | Note |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetyl chloride | |

| CAS Number | 52711-92-9 | Precursor Acid CAS: 1758-25-4 |

| Molecular Weight | 214.65 g/mol | |

| Boiling Point | 118 °C (0.8 mmHg) | Vacuum distillation recommended |

| Density | 1.227 g/mL | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis |

| Solubility | DCM, THF, Et2O, Toluene | Reacts violently with water/alcohols |

Handling Protocol

-

Storage: Store under inert atmosphere (Ar or N2) at 2–8°C.

-

Quenching: Residual acyl chloride on glassware should be quenched with a 10% NaOH solution or methanol in a fume hood to neutralize evolved HCl.

-

In-Situ Generation: Due to instability, it is often generated in situ from (2,5-dimethoxyphenyl)acetic acid using Thionyl Chloride (

) or Oxalyl Chloride [1].

Part 2: Divergent Synthetic Pathways

The utility of (2,5-dimethoxyphenyl)acetyl chloride lies in its reactivity with amines. The resulting amides are branch points for two major pharmacological classes.

Figure 1: Divergent synthesis from the acyl chloride precursor. Path A (Green) leads to heterocyclic isoquinolines; Path B (Blue) leads to linear phenethylamines.

Part 3: Protocol A - Amidation (The Gateway Step)

This protocol describes the coupling of the acyl chloride with an amine (e.g., tyramine or homoveratrylamine) to form the stable amide intermediate.

Reagents

-

Amine substrate (e.g., 2-(4-hydroxyphenyl)ethylamine) (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Amine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve (2,5-dimethoxyphenyl)acetyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1).

-

Workup:

-

Wash the organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Sat.

(2 x 30 mL) to remove unreacted acid/chloride hydrolysis products. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Validation:

-

Yield: Typically 85–95%.

-

IR: Strong Carbonyl (

) stretch at ~1640–1660

Part 4: Protocol B - Bischler-Napieralski Cyclization

This reaction cyclizes the amide formed in Protocol A into a 3,4-dihydroisoquinoline. This is the standard route for synthesizing papaverine analogues and rigidified 5-HT2A ligands.

Mechanism & Rationale

The reaction utilizes a dehydrating agent (

Figure 2: Mechanistic flow of the Bischler-Napieralski reaction mediated by phosphorus oxychloride.

Reagents

-

Amide substrate (from Protocol A) (1.0 equiv)

-

Phosphorus Oxychloride (

) (3.0 – 5.0 equiv) -

Acetonitrile (ACN) or Toluene (Solvent)

Step-by-Step Methodology

-

Setup: Place the Amide (5 mmol) in a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add anhydrous Acetonitrile (20 mL) followed by

(15 mmol).-

Safety Note:

is corrosive and reacts explosively with water. Handle strictly in a fume hood.

-

-

Reflux: Heat the mixture to reflux (80–100°C) for 2–6 hours. The solution typically turns yellow/orange.

-

Monitoring: Monitor consumption of starting material by TLC. The product is often fluorescent under UV (254/366 nm).

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into crushed ice/water with vigorous stirring to hydrolyze excess

. -

Basify the aqueous solution to pH ~10 using 25%

or NaOH solution. The product will precipitate or oil out.

-

-

Extraction: Extract with DCM (3 x 30 mL). Dry organic layers over

and concentrate. -

Purification: The crude dihydroisoquinoline is often unstable; it can be reduced immediately to the tetrahydroisoquinoline (using

) or purified as the hydrochloride salt.

Part 5: Analytical Validation & Pharmacological Context

Analytical Data (Example)

For the product of Protocol A (Reaction with Tyramine): N-[2-(4-hydroxyphenyl)ethyl]-2-(2,5-dimethoxyphenyl)acetamide.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methoxy groups (-OCH3) on the 2,5-ring. | |

| 1H NMR | Benzylic methylene (-CH2-CO-). | |

| MS (ESI) | [M+H]+ matches formula | Confirms molecular weight. |

| HPLC | Single peak, >98% purity | Essential for biological screening. |

Pharmacological Relevance

The 2,5-dimethoxy motif is a "privileged structure" in medicinal chemistry:

-

5-HT2A Agonism: The 2,5-dimethoxy substitution is critical for high affinity binding to the Serotonin 2A receptor. Recent studies on "LPH-5" (a piperidine derivative) demonstrate that this scaffold can yield selective agonists with therapeutic potential for neuropsychiatric disorders [4].

-

Isoquinoline Alkaloids: Products from Protocol B serve as synthetic analogues to natural alkaloids like papaverine, acting as phosphodiesterase inhibitors or calcium channel blockers [5].

References

-

Sigma-Aldrich. (2,5-Dimethoxyphenyl)acetyl chloride Product Sheet. CAS 52711-92-9.[1][6][7] Link

-

Common Organic Chemistry. Amide Formation from Acid Chlorides. Link

-

Llorens, L. Bischler-Napieralski Reaction: Mechanism and Examples.[8] NRO Chemistry. Link

-

Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. J. Med. Chem. Link

-

Kozlecki, T., et al. (2012). 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide.[9] Acta Crystallographica Section E. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. (2,5-Dimethoxyphenyl)acetyl chloride 99 52711-92-9 [sigmaaldrich.com]

- 7. (2,5-Dimethoxyphenyl)acetyl chloride | CAS 52711-92-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. (PDF) 2-(2,5-Dimethoxyphenyl)-N-[2-(4-Hy [research.amanote.com]

Troubleshooting & Optimization

Preventing hydrolysis of (2,5-Dimethoxyphenyl)acetyl chloride during reaction

Topic: Preventing Hydrolysis During Reaction Compound: (2,5-Dimethoxyphenyl)acetyl chloride (DMPAC) CAS: 52711-92-9 Support Tier: Level 3 (Senior Application Scientist)

Introduction

(2,5-Dimethoxyphenyl)acetyl chloride (DMPAC) is a critical electrophilic intermediate, frequently employed in the synthesis of isoquinoline alkaloids, phenethylamines, and heterocycles. While the electron-donating methoxy groups at the 2 and 5 positions provide unique electronic properties to the aromatic ring, they do not shield the acyl chloride moiety from nucleophilic attack.

The Core Challenge: Like all acid chlorides, DMPAC is highly susceptible to hydrolysis . Contact with atmospheric moisture or "wet" solvents triggers a rapid, irreversible conversion back to the parent carboxylic acid [(2,5-Dimethoxyphenyl)acetic acid] and hydrochloric acid (HCl). This not only lowers yield but introduces acidic impurities that can ruin acid-sensitive substrates in subsequent steps.

This guide provides a self-validating workflow to ensure the integrity of DMPAC during handling and reaction.

Module 1: The Mechanism of Failure (Hydrolysis)

To prevent the issue, one must understand the pathway. Hydrolysis is not a random degradation; it is a specific nucleophilic substitution.

Key Insight: The reaction is autocatalytic in open systems because the generated HCl can protonate the carbonyl oxygen, making it even more electrophilic and susceptible to further attack by water.

Figure 1: The irreversible hydrolysis pathway. Once water attacks the carbonyl carbon, the chloride leaving group is expelled, permanently destroying the reagent.

Module 2: Pre-Reaction Validation (Go/No-Go)

Before opening the reagent bottle, verify your system against these parameters. DMPAC is a liquid at room temperature (MP ~ -7°C), which changes handling requirements compared to solid acid chlorides.

| Parameter | Specification | Validation Method |

| Physical State | Clear to pale yellow liquid | If solid/crusty, hydrolysis has occurred (formation of acid). Do not use. |

| Solvent Water Content | < 50 ppm (Ideal: < 10 ppm) | Karl Fischer Titration or Benzophenone Ketyl indicator (for THF). |

| Glassware | Oven-dried (>120°C for 4h) | Assemble while hot under N₂ flow or cool in a desiccator. |

| Atmosphere | Inert (Nitrogen or Argon) | Positive pressure balloon or Schlenk manifold. |

| Reagent Density | ~1.227 g/mL | Use mass-to-volume calculation for precise stoichiometry. |

Module 3: Standard Operating Procedure (SOP)

Objective: Transfer and react DMPAC without exposing it to atmospheric moisture.

Phase A: Solvent Preparation

Do not rely on "fresh" bottles from suppliers.

-

Dichloromethane (DCM): Distill over Calcium Hydride (CaH₂) or pass through an activated alumina column.

-

Tetrahydrofuran (THF): Distill over Sodium/Benzophenone.

-

Molecular Sieves: If distillation is unavailable, store solvent over activated 3Å or 4Å molecular sieves (20% w/v) for at least 24 hours. Note: Sieves must be activated at 300°C under vacuum prior to use.

Phase B: The "Closed Loop" Transfer

Since DMPAC is a liquid, pouring it is a critical error. Use the Septum-Syringe Technique .

-

System Setup: Equip the reaction flask with a rubber septum and purge with N₂ for 15 minutes.

-

Reagent Bottle: If the DMPAC bottle has a septum, wipe it with dry solvent. If not, quickly replace the cap with a septum under a blanket of N₂.

-

Pressure Equalization: Insert a N₂ line (via needle) into the reagent bottle to prevent a vacuum when withdrawing liquid.

-

Withdrawal:

-

Flush a glass syringe with N₂ three times.

-

Insert needle, withdraw the required volume of DMPAC.

-

Critical: Invert syringe and expel any gas bubbles inside the reagent bottle, not into the air.

-

-

Addition: Inject the reagent dropwise into the reaction flask (cooled to 0°C) through the septum.

Phase C: The Reaction Environment

-

Temperature: Start at 0°C. Hydrolysis rates are significantly faster at room temperature.

-

Base Scavenger: Always include a non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, or Pyridine) if the reaction produces acid (e.g., amide coupling). This neutralizes HCl, preventing it from catalyzing side reactions or degrading acid-sensitive protecting groups.

Module 4: Troubleshooting & FAQs

Q1: I see white fumes when I open the bottle. Is the reagent ruined?

Diagnosis: The fumes are HCl gas, formed by the reaction of the acid chloride with moisture in the air. Action: If the liquid inside is still clear, the bulk reagent may be intact. However, the titer (concentration) has likely dropped. Fix: Perform a small-scale test reaction with an excess of a cheap amine (e.g., benzylamine) and check conversion by TLC/LCMS. If significant acid impurity is present, distill the reagent under vacuum (BP ~118°C @ 0.8 mmHg) before use.

Q2: A white precipitate formed immediately upon adding DMPAC to my amine solution.

Diagnosis: This is likely the amine hydrochloride salt , not a hydrolysis product. Mechanism: Half of your amine reactant is acting as a base to neutralize the HCl generated during amide formation. Fix: Ensure you have added an auxiliary base (e.g., Triethylamine) in excess (at least 1.2 equivalents relative to DMPAC) to keep your nucleophilic amine free.

Q3: My yield is low, and I isolated (2,5-dimethoxyphenyl)acetic acid.

Diagnosis: Hydrolysis occurred. Root Cause Analysis:

Wet Solvent: Did you use a new bottle of "anhydrous" solvent without testing?

Wet Inert Gas: Is your N₂ line passing through a bubbler with oil? Ensure no back-suction of moisture occurred.

Septum Integrity: Old septa can leak atmospheric moisture. Fix: Repeat with freshly distilled solvents and flame-dried glassware.

Q4: Can I use alcohols (MeOH, EtOH) as solvents?

ABSOLUTELY NOT. Reason: Alcohols are nucleophiles. They will react with DMPAC to form the corresponding methyl or ethyl ester, completely consuming the reagent. Rule: Only use aprotic solvents (DCM, THF, Toluene, DMF, Acetonitrile).

References

-

Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride preparation and handling).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for drying solvents and reagents).

-

Sigma-Aldrich. (n.d.). (2,5-Dimethoxyphenyl)acetyl chloride Product Specification. (Source for physical properties: Density 1.227 g/mL, BP 118°C/0.8mmHg).[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of nucleophilic substitution at the carbonyl group).

Sources

Controlling side reactions when using (2,5-Dimethoxyphenyl)acetyl chloride

Introduction

Welcome to the technical support hub for (2,5-Dimethoxyphenyl)acetyl chloride (DM-PAC) . As a Senior Application Scientist, I understand that working with electron-rich acid chlorides presents a unique paradox: they are highly reactive electrophiles, yet the electron-donating methoxy groups on the ring make the molecule susceptible to degradation and unwanted side chemistry.

This guide moves beyond standard datasheets. It addresses the causality of failure modes—specifically hydrolysis, unwanted cyclization, and demethylation—and provides self-validating protocols to ensure your data integrity.

Part 1: Pre-Reaction Stability & Handling

The "White Solid" Phenomenon

User Query: "I purchased DM-PAC as a liquid, but after two weeks in storage, a white precipitate has formed. Is the reagent compromised?"

Technical Diagnosis: This is the hallmark of hydrolysis . DM-PAC is extremely hygroscopic. Reaction with atmospheric moisture converts the acid chloride (liquid/low-melting solid) back to 2,5-dimethoxyphenylacetic acid , which is a high-melting solid.

The Chemistry:

Troubleshooting Protocol 1.0: Purity Validation Before committing valuable substrates, validate the reagent quality using this derivatization test. Do not rely solely on TLC of the acid chloride, as it often hydrolyzes on the silica plate.

-

Sampling: Take 10 µL of the suspect DM-PAC.

-

Derivatization: Quench into 500 µL of anhydrous Methanol (MeOH) containing 10 µL Triethylamine.

-

Analysis: Run TLC or LC-MS.

-

Result A (Good): Single peak/spot corresponding to the Methyl Ester (Methyl 2,5-dimethoxyphenylacetate).

-

Result B (Bad): Presence of the Free Acid peak (indicates the starting material was already hydrolyzed before MeOH addition) or significant polar baseline material.

-

Part 2: Controlling Friedel-Crafts Side Reactions

The "Black Tar" Issue

User Query: "I am attempting an intramolecular Friedel-Crafts cyclization to form the indanone, but I am getting low yields and a black tarry mixture."

Technical Diagnosis:

The 2,5-dimethoxy ring is highly activated. Standard Lewis acids like Aluminum Chloride (

-

Ether Cleavage (Demethylation):

coordinates with the methoxy oxygen, leading to cleavage and formation of phenols, which oxidize rapidly to quinones/tars. -

Intermolecular Polymerization: The activated ring attacks another molecule of DM-PAC instead of cyclizing.

The Solution: Catalyst Tuning

Switch from "Hard" Lewis acids (

Visualizing the Pathway: The following diagram illustrates the decision logic and chemical pathways.

Caption: Figure 1. Lewis Acid selection determines the fate of the reaction. Strong acids lead to ether cleavage, while mild acids favor the desired cyclization.

Experimental Protocol 2.0: Optimized Cyclization Goal: Synthesis of 4,7-dimethoxy-1-indanone.

-

Solvent: Use anhydrous Dichloromethane (DCM).[1] Avoid Nitrobenzene unless thermodynamic equilibration is required (rare for this substrate).

-

Temperature: Cool the solution of DM-PAC (1.0 equiv) to -78°C (or at least -10°C).

-

Addition: Add

(1.1 equiv) dropwise. Do not dump. -

Monitoring: Allow to warm to 0°C slowly. Monitor by TLC.[1]

-

Quench: Pour into ice-cold HCl (1M) to break the Tin complex.

Part 3: Nucleophilic Substitutions (Amide Coupling)

The "Yellow/Orange Impurity" Issue

User Query: "When coupling DM-PAC with a secondary amine, the solution turns bright yellow/orange immediately. The yield is lower than expected."

Technical Diagnosis:

This is likely Ketene Formation .

Phenylacetyl chlorides have acidic

The Chemistry:

Troubleshooting Protocol 3.0: The "Inverse Addition" Technique To prevent ketene formation, ensure the electrophile (DM-PAC) never sees "free base" without the nucleophile present.

| Standard Method (Risky) | Optimized Method (Safe) |

| 1. Dissolve Amine + Base.2. Add DM-PAC. | 1. Dissolve Amine + Base in DCM.2. Cool to 0°C.3. Simultaneously add DM-PAC and Base (if extra needed) slowly.Better yet: Use Schotten-Baumann (biphasic) conditions if solubility permits. |

Visualizing the Ketene Risk:

Caption: Figure 2. Reaction outcome dependence on the order of addition. Premature base exposure generates reactive ketenes.

Part 4: Reference Data & Citations

Physicochemical Properties

| Property | Value | Note |

|---|---|---|

| Molecular Weight | 214.65 g/mol | |

| Physical State | Liquid / Low-melting solid | Density ~1.227 g/mL |

| Storage | 2-8°C, Inert Gas | Highly Hygroscopic |

| Incompatibility | Water, Alcohols, Oxidizers | Violent reaction with water |

References

-

Friedel-Crafts Selectivity: Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2][3][4] Wiley-Interscience. (Classic reference on Lewis Acid selection for activated rings).

-

Ketene Formation: Tidwell, T. T. "Ketenes."[5] Wiley, 2nd Edition.

-

Lewis Acid Demethylation: Node, M., et al. "Hard Acid and Soft Nucleophile System. New Method for Demethylation." Journal of Organic Chemistry.

-

Reaction Safety: National Oceanic and Atmospheric Administration (NOAA). "Phenylacetyl Chloride Chemical Datasheet." CAMEO Chemicals.[5][6]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Support Center: Purification of (2,5-Dimethoxyphenyl)acetyl chloride

Product Code: 52711-92-9 (CAS) Technical Tier: Level 3 (Senior Research Support) Status: Operational

Introduction: The Molecule & The Challenge

(2,5-Dimethoxyphenyl)acetyl chloride is a specialized intermediate often used in the synthesis of heterocycles and pharmaceutical precursors. Its purification presents a unique "double-bind" for researchers:

-

Moisture Sensitivity: Like all acid chlorides, it hydrolyzes rapidly to release HCl and the parent acid.

-

Thermal & Electronic Instability: The electron-rich 2,5-dimethoxy ring makes the molecule susceptible to self-acylation (Friedel-Crafts type polymerization) and oxidation (quinone formation) if heated excessively, leading to the dreaded "black tar" outcome.

This guide replaces standard textbook procedures with field-proven protocols designed to balance these competing instabilities.

Module 1: Pre-Purification Diagnostics (The Triage)

Before attempting purification, characterize the state of your crude material.[1]

| Observation | Diagnosis | Recommended Action |

| White Fumes upon opening flask | Hydrolysis (HCl release). | STOP. Reseal immediately. Use Schlenk techniques. |

| Pungent/Acrid Smell ( | Excess Thionyl Chloride ( | Protocol B (Azeotropic Removal). |

| Dark Brown/Black Color | Polymerization or Oxidation. | Protocol A (Vacuum Distillation) - High Risk. |

| Solid/Gummy Residue | Likely impure; pure compound is liquid. | Check NMR. If >90% pure, use directly. If <90%, Protocol A . |

Module 2: The Purification Protocols

Protocol A: High-Vacuum Distillation (The Gold Standard)

Use this for final purification to remove colored impurities and polymers.

Prerequisites:

-

Vacuum: High vacuum line (< 1 mmHg) is mandatory. Do not attempt at atmospheric pressure.

-

Glassware: Short-path distillation head (vigreux columns cause too much pressure drop/holdup).

Step-by-Step:

-

Setup: Assemble a short-path distillation apparatus. Flame-dry the glassware under vacuum before loading the sample.

-

Loading: Transfer the crude oil to the boiling flask. Add a magnetic stir bar (do not use boiling stones; they are ineffective under high vacuum).

-

Degassing: Apply vacuum at room temperature first to remove residual volatile solvents (

, Toluene). -

Heating: Slowly ramp the oil bath temperature.

-

Collection: Discard the first few drops (forerun). Collect the clear, colorless to pale yellow fraction.

-

Storage: Flush receiving flask with Argon immediately upon breaking vacuum.

Protocol B: Azeotropic Removal of Thionyl Chloride

Use this immediately after synthesis, before Distillation.

Thionyl chloride (

-

Dilution: Add anhydrous Toluene (approx. 2-3 mL per gram of crude) to the reaction flask.

-

Evaporation: Strip the solvent on a rotary evaporator (bath < 40°C).

-

Mechanism:[1] Toluene forms a binary azeotrope with

(bp 76°C), dragging the stubborn reagent out of the oil [2].

-

-

Repetition: Repeat this process 3 times .

-

Verification: The crude oil should lose the sharp, biting odor of

and smell only faintly aromatic/acrid.

Module 3: Visual Workflow (Decision Logic)

Figure 1: Decision tree for processing crude (2,5-Dimethoxyphenyl)acetyl chloride based on physical state and impurities.

Module 4: Troubleshooting FAQ

Q1: My product turned pink/purple after distillation. Is it ruined?

-

Diagnosis: This indicates oxidation of the dimethoxybenzene ring to a quinone-like species.

-

Fix: If the color is faint, the chemical purity is likely still high (>95%). Verify with NMR. If the color is dark purple, you distilled at too high a temperature or with an air leak. Redistill under stricter vacuum.

Q2: Can I use column chromatography (Silica/Alumina) to purify this?

-

Answer: ABSOLUTELY NOT.

-

Reason: Acid chlorides react with the hydroxyl groups on silica and alumina, decomposing back to the acid or forming esters. Distillation is the only viable purification for the liquid chloride [3].

Q3: The liquid solidified in the freezer. Did it degrade?

-

Answer: Not necessarily. While typically a liquid at room temperature, high-purity samples can crystallize at low temperatures (MP is near room temperature).

-

Test: Allow it to warm to 25°C. If it melts back to a clear oil, it is pure. If it remains a solid sludge, it is likely contaminated with the parent acid (which is a solid, MP ~120-123°C).

Q4: I hear a "pop" sound when I insert a pipette. What is that?

-

Answer: That is the sound of HCl gas escaping or reacting with moisture in the pipette tip. It indicates your product is active but also that you are exposing it to too much humidity. Switch to syringe transfers.

References

-

Sigma-Aldrich. (2,5-Dimethoxyphenyl)acetyl chloride Product Specification. Catalog No. 264806. Link

-

BenchChem Technical Support.[5] Removal of Excess Thionyl Chloride. Link

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Validation & Comparative

Comparing reactivity of (2,5-Dimethoxyphenyl)acetyl chloride vs carboxylic acid coupling agents

Topic: Comparative Guide: (2,5-Dimethoxyphenyl)acetyl Chloride vs. Carboxylic Acid Coupling Agents Content Type: Technical Comparison & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In the synthesis of phenethylamine derivatives and related pharmaceutical intermediates, the formation of the amide bond at the phenylacetic acid position is a critical step. This guide compares two primary methodologies: the classical Acyl Chloride Activation (using (2,5-dimethoxyphenyl)acetyl chloride) and modern In-situ Activation (using HATU/DIPEA).

The Verdict:

-

Use the Acid Chloride for robust, non-acid-sensitive amines where cost-efficiency and speed are paramount. The methylene spacer in the phenylacetyl group mitigates the steric hindrance of the 2,5-dimethoxy substitution, making this reagent highly reactive.

-

Use HATU/Coupling Agents when coupling to acid-sensitive heterocycles, highly sterically encumbered amines, or when strict stoichiometric control is required to prevent bis-acylation.

Mechanistic Analysis: The Substrate Profile

To optimize the reaction, one must understand the electronic and steric environment of the specific substrate: (2,5-Dimethoxyphenyl)acetyl chloride (CAS: 52711-92-9) .

Structural Nuances[1][2][3][4][5][6]

-

The Methylene Insulator: Unlike benzoic acid derivatives, where the carbonyl is directly attached to the ring, this molecule possesses a methylene (

) spacer. This spacer insulates the carbonyl carbon from the direct resonance donation of the methoxy groups. Consequently, the carbonyl remains highly electrophilic. -

The Ortho-Effect: The methoxy group at the 2-position is ortho to the acetyl tail. While the methylene spacer reduces direct steric clash compared to 2,6-dimethoxybenzoic acid, the 2-methoxy group still creates a "molecular wall" that can impede the approach of bulky nucleophiles (e.g., tert-butyl amines or complex heterocycles).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for amide bond formation.

Figure 1: Mechanistic divergence between pre-activation (Acid Chloride) and in-situ activation (Active Ester).

Comparative Performance Data

The following data represents typical performance metrics observed in the synthesis of secondary amides using these substrates.

| Metric | Method A: Acid Chloride | Method B: HATU Coupling |

| Reagent Cost | Low (Thionyl chloride is cheap) | High (HATU is expensive) |

| Reaction Time | 30 min – 2 hours | 4 – 16 hours |

| Atom Economy | Moderate (Loss of HCl/SO₂) | Poor (High MW byproducts: Urea, HOAt) |

| Purification | Simple (Extraction/Crystallization) | Complex (Column chromatography often needed to remove urea) |

| Moisture Sensitivity | High (Hydrolyzes rapidly) | Moderate (Tolerates trace water) |

| Typical Yield | 85 – 95% | 90 – 98% |

| Risk Profile | Corrosive fumes, vigorous exotherm | Sensitizers (uronium salts), potential racemization (low risk here) |

Experimental Protocols

Method A: The Acid Chloride Route (High Throughput)

Best for: Scale-up, simple amines, and cost-sensitive projects.

Reagents:

-

(2,5-Dimethoxyphenyl)acetyl chloride (Commercial or prepared in situ)

-

Dichloromethane (DCM), Anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

-

Preparation: Dissolve 1.0 equiv of the amine and 1.2 equiv of TEA in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][2][3]

-

Addition: Dissolve 1.05 equiv of (2,5-Dimethoxyphenyl)acetyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 1 hour. Monitor by TLC or LCMS (look for disappearance of amine).

-

Workup: Quench with saturated

. Extract the organic layer, wash with 1M HCl (if product is not basic) and brine. Dry over -

Purification: Often yields a solid pure enough for recrystallization.

Method B: The HATU Route (Precision Synthesis)

Best for: Valuable amines, acid-sensitive substrates, or parallel medicinal chemistry.

Reagents:

-

2,5-Dimethoxyphenylacetic acid[4]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DMF (Dimethylformamide) or DMAc

Protocol:

-

Activation: Dissolve 1.0 equiv of the carboxylic acid in DMF (0.2 M concentration). Add 1.2 equiv of DIPEA and stir for 5 minutes.

-

Coupling: Add 1.1 equiv of HATU. The solution usually turns yellow/orange. Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add 1.0 equiv of the amine.

-

Reaction: Stir at room temperature for 4–12 hours.

-

Workup: Dilute with Ethyl Acetate (10x volume). Wash extensively with water and

solution (to remove DMF), followed by saturated -

Purification: Flash column chromatography is usually required to remove tetramethylurea and HOAt byproducts.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the optimal route for your specific campaign.

Figure 2: Process decision tree for selecting the optimal coupling strategy.

Safety & Compliance Note

Caution: (2,5-Dimethoxyphenyl)acetic acid and its derivatives are often used as precursors in the synthesis of psychoactive phenethylamines (e.g., the 2C-x family). Researchers must verify local regulations regarding the possession and synthesis of these precursors. Ensure all work is conducted in a fume hood due to the corrosive nature of acid chlorides and the potential sensitization risks of coupling agents.

References

-

Sigma-Aldrich. (2,5-Dimethoxyphenyl)acetyl chloride Product Specification & Safety Data Sheet. Retrieved from .

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. .

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. .

-

BenchChem. HCTU vs. HATU: A Comparative Guide to Coupling Efficiency. Retrieved from .

-

Fisher Scientific. Amide Synthesis Protocols and Reagent Guides. Retrieved from .

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.